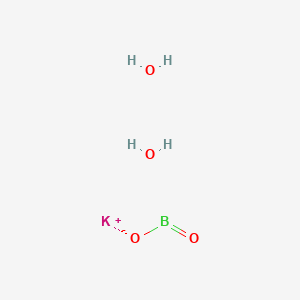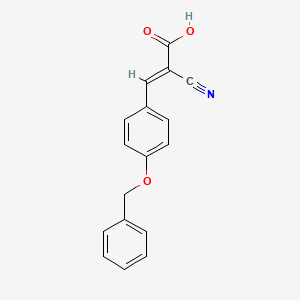
Cyanferrocen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanferrocen, also known as cyanoferrocene, is an organometallic compound consisting of a ferrocene core with a cyano group attached to one of the cyclopentadienyl rings. The compound is known for its unique electronic properties and stability, making it a subject of interest in various fields of chemistry and material science.
Mechanism of Action
- In malaria, the most dangerous parasite is Plasmodium falciparum, responsible for over 95% of global malaria infections .
- In cancer, Cyanferrocen interacts with various cellular components, including DNA, proteins, and cell signaling pathways .
- Increased ROS production occurs due to factors such as elevated metabolic rate, mitochondrial dysfunction, and oncogene expression .
- The excess ROS triggers DNA oxidative damage and cell cycle arrest, affecting cancer cell growth and survival .
- Downstream effects include inhibition of parasite growth and suppression of cancer cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanferrocen can be synthesized through several methods. One common approach involves the reaction of ferrocene with cyanogen bromide in the presence of a base. The reaction typically proceeds as follows:
- Ferrocene is dissolved in an organic solvent such as dichloromethane.
- Cyanogen bromide is added to the solution.
- A base, such as triethylamine, is introduced to facilitate the reaction.
- The mixture is stirred at room temperature, leading to the formation of this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized nature of the compound. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cyanferrocen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferrocenium cation derivatives.
Reduction: The compound can be reduced back to ferrocene under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as ferric chloride or silver nitrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Ferrocenium cation derivatives.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
Cyanferrocen has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of more complex organometallic compounds.
Biology: Investigated for its potential use in bioorganometallic chemistry, including enzyme inhibition studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
Cyanferrocen can be compared with other similar compounds, such as:
Ferrocene: The parent compound without the cyano group, known for its stability and aromatic properties.
Acetylferrocene: A derivative with an acetyl group, used in various organic synthesis applications.
Ferrocenium Cation: The oxidized form of ferrocene, used in redox chemistry.
Uniqueness: this compound’s uniqueness lies in the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other ferrocene derivatives. This makes it a valuable compound for specialized applications in research and industry.
Properties
InChI |
InChI=1S/C6H4N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H;1-5H; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMXECUYNSSRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C#N.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FeN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structure of Cyanoferrocene and what spectroscopic data is available?
A1: Cyanoferrocene consists of a ferrocene unit with a cyano group (-C≡N) substituted onto one of the cyclopentadienyl rings.
- NMR Spectroscopy: Provides information about the hydrogen and carbon environments in the molecule. [, , ]
- IR Spectroscopy: Useful for identifying the characteristic stretching frequencies of the nitrile group (C≡N) and other functional groups. [, ]
- UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule, including metal-to-ligand charge transfer (MLCT) bands. [, ]
Q2: How does Cyanoferrocene typically interact with metal centers?
A2: Cyanoferrocene can act as a ligand through its nitrogen atom, coordinating to various metal centers. The strength of this interaction can be influenced by the metal ion and other ligands present. For example, it forms complexes with copper(I), silver(I), and gold(I) ions. [, , , , , ]
Q3: How does the coordination behavior of Cyanoferrocene compare to its isomer, Isocyanoferrocene?
A3: Interestingly, while Cyanoferrocene typically coordinates through its nitrogen lone pair, its isomer, Isocyanoferrocene, displays a tendency for insertion reactions with metal-carbon bonds, leading to the formation of imidoyl complexes. []
Q4: Can you elaborate on the coordination polymers formed by Cyanoferrocene?
A4: Cyanoferrocene can participate in the formation of coordination polymers, with examples including its reaction with copper(I) bromide and copper(I) iodide to form 2D coordination polymers. [] Additionally, with silver(I) cyanide, it forms an insoluble coordination polymer. []
Q5: Has Cyanoferrocene been explored in the context of catalytic applications?
A5: While not a catalyst itself, Cyanoferrocene acts as a ligand in gold(I) complexes that demonstrate catalytic activity. These complexes, featuring both a strongly coordinating phosphane and the more labile nitrile group of Cyanoferrocene, are particularly effective in gold-mediated C-C and C-O bond-forming reactions. []
Q6: Are there examples of Cyanoferrocene derivatives with modified activity?
A6: Yes, 1'-(Diphenylphosphino)-1-cyanoferrocene represents a derivative where the introduction of a diphenylphosphino group significantly alters its coordination behavior compared to Cyanoferrocene. This modification allows for bridging interactions with metal centers through both the phosphorus and nitrogen atoms. [, , ]
Q7: What synthetic routes are available for the preparation of Cyanoferrocene?
A7: Cyanoferrocene can be synthesized via dehydration of Formylferrocene oxime using trichloroacetonitrile. [] Additionally, an efficient one-pot synthesis utilizes a system comprising NH2OH·HCl/KI/ZnO/CH3CN. []
Q8: What is known about the electrochemical properties of Cyanoferrocene?
A8: Electrochemical studies on Cyanoferrocene and its complexes provide insight into their redox behavior. For instance, cyclic voltammetry experiments on tetrakis(ferrocenecarbonitrile) copper(I) complexes revealed that all four ferrocenyl units undergo oxidation within a narrow potential range. []
Q9: Have there been computational studies conducted on Cyanoferrocene?
A9: DFT calculations have been employed to investigate the electronic structure and properties of Cyanoferrocene and related complexes. These calculations offer valuable information about molecular geometries, spin densities, and charge distributions. []
Q10: What are the applications of Cyanoferrocene beyond coordination chemistry?
A10: Cyanoferrocene derivatives, specifically ferrocene-bis(ureido)peptides, have been synthesized and studied for their conformational preferences and potential applications in materials science and supramolecular chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R,4S)-4-ethoxy-2-oxocyclohexyl]propanoic acid](/img/structure/B1143273.png)
![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)

![1-[(4-methoxyphenyl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B1143280.png)


